

Physicochemical Characterization of Uramil Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Uramil*

Cat. No.: B086671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Uramil** powder (5-aminobarbituric acid). The following sections detail key characteristics, present quantitative data in structured tables, outline experimental protocols for characterization, and provide visual representations of experimental workflows. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

General Properties of Uramil

Uramil, also known by its systematic IUPAC name 5-amino-1,3-diazinane-2,4,6-trione, is a pyrimidine derivative.^[1] It presents as a white to light yellow or light red crystalline powder.^[2] This compound serves as an important intermediate in the synthesis of various dyes, pharmaceuticals, and pesticides.^[3]

Quantitative Physicochemical Data

The fundamental physicochemical properties of **Uramil** are summarized in the tables below. These values have been compiled from various sources to provide a consolidated reference.

Table 1: General and Chemical Properties

Property	Value	Source
CAS Number	118-78-5	[1] [2]
Molecular Formula	C ₄ H ₅ N ₃ O ₃	[1] [2] [3]
Molecular Weight	143.1 g/mol	[1] [2]
Appearance	White to light yellow/red crystalline powder	[2]
Melting Point	290 °C	[3]
pKa	7.19 ± 0.20 (Predicted)	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	4	[2]
Topological Polar Surface Area	101 Å ²	[1] [2]

Table 2: Solubility Profile

Solvent	Solubility	Source
Water	Insoluble in cold water, slightly soluble	[2] [3]
Alcohol	Slightly soluble, almost insoluble in cold alcohol	[3]
Ether	Soluble	[3]
Chloroform	Hardly soluble	[3]
Carbon Tetrachloride	Hardly soluble	[3]
Carbon Disulfide	Hardly soluble	[3]

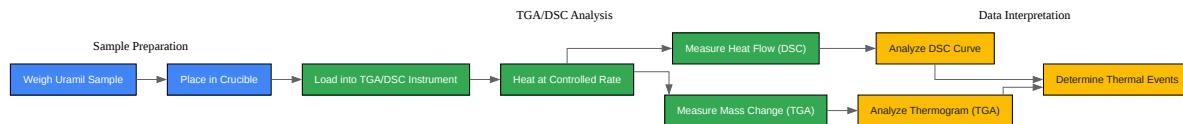
Experimental Protocols for Characterization

This section outlines the detailed methodologies for key experiments used in the physicochemical characterization of **Uramil** powder.

Powder X-Ray Diffraction (PXRD)

Objective: To determine the crystalline structure and phase purity of **Uramil** powder.

Methodology: A finely ground and homogenized sample of **Uramil** powder is packed into a sample holder. The sample is then analyzed using an X-ray diffractometer. X-rays are generated, filtered to produce monochromatic radiation, and directed at the sample.^[4] The instrument scans the sample over a range of 2θ angles while detecting the diffracted X-rays.^[4] The resulting diffraction pattern, which shows peak intensity as a function of the diffraction angle, is then compared to standard reference patterns for phase identification.^[4]


[Click to download full resolution via product page](#)

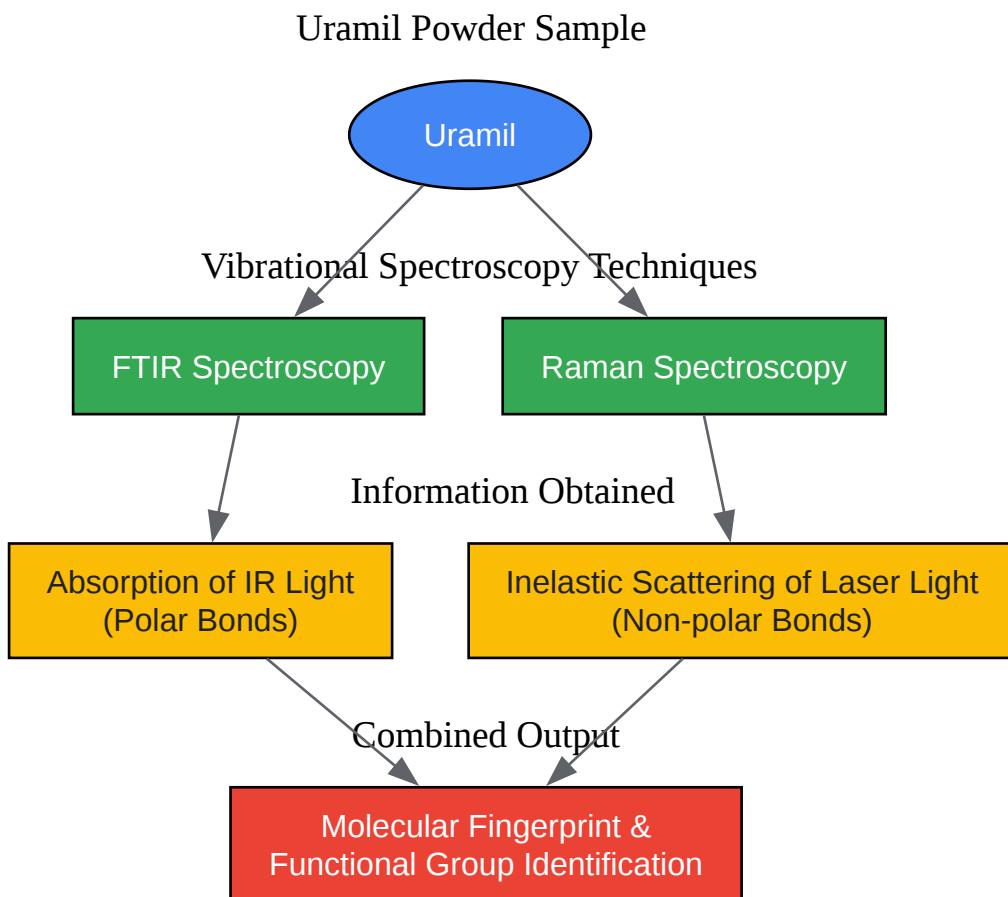
PXRD Experimental Workflow

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of **Uramil** powder.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often performed simultaneously. A small, accurately weighed sample of **Uramil** powder is placed in a crucible. The crucible is then heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.^[5] TGA measures the change in mass of the sample as a function of temperature, indicating events like dehydration or decomposition.^{[6][7]} DSC measures the heat flow into or out of the sample compared to a reference, identifying endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) transitions.^{[6][8]}

[Click to download full resolution via product page](#)


TGA/DSC Experimental Workflow

Vibrational Spectroscopy (FTIR/Raman)

Objective: To identify the functional groups present in the **Uramil** molecule and to obtain a characteristic molecular fingerprint.

Methodology: For Fourier-Transform Infrared (FTIR) spectroscopy, a small amount of **Uramil** powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an ATR (Attenuated Total Reflectance) accessory. The sample is then exposed to a beam of infrared light, and the instrument measures the absorption of light at different frequencies, which correspond to the vibrational frequencies of the molecular bonds.[9]

For Raman spectroscopy, a monochromatic laser is focused on the powder sample. The instrument collects the inelastically scattered light, and the frequency shifts relative to the incident laser frequency provide information about the vibrational modes of the molecule.[9] FTIR is particularly sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds, making them complementary techniques.[10]

[Click to download full resolution via product page](#)

Complementary Nature of FTIR and Raman Spectroscopy

Particle Size and Morphology Analysis

Objective: To determine the particle size distribution and observe the shape and surface characteristics of **Uramil** powder.

Methodology: Particle size distribution can be measured using techniques like laser diffraction or spatial filter velocimetry.^[11] For morphology analysis, Scanning Electron Microscopy (SEM) is commonly employed.^[12] A small amount of **Uramil** powder is mounted on a sample stub using conductive adhesive and may be sputter-coated with a conductive material (e.g., gold) to prevent charging. The sample is then placed in the SEM chamber, which is evacuated to a high vacuum. A focused beam of electrons is scanned across the sample surface, and the resulting

signals (e.g., secondary electrons, backscattered electrons) are used to generate high-resolution images of the particle morphology.[12]

Stability Studies

Objective: To evaluate how the quality of **Uramil** powder changes over time under the influence of various environmental factors such as temperature, humidity, and light.[13]

Methodology: Stability studies are conducted by storing samples of **Uramil** powder in controlled environmental chambers according to ICH guidelines.[14] The conditions typically include long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) storage.[13] Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for key attributes such as appearance, purity (by HPLC), moisture content, and crystalline form (by PXRD).[13] Forced degradation studies, where the substance is exposed to more severe stress conditions (e.g., acid, base, oxidation, heat, light), are also performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Uramil | C4H5N3O3 | CID 67051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. URAMIL, CasNo.118-78-5 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 5. fpe.umd.edu [fpe.umd.edu]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 7. particletechlabs.com [particletechlabs.com]

- 8. mt.com [mt.com]
- 9. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Particle Morphology Analysis of Biomass Material Based on Improved Image Processing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 15. pharmtech.com [pharmtech.com]
- To cite this document: BenchChem. [Physicochemical Characterization of Uramil Powder: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086671#physicochemical-characterization-of-uramil-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

